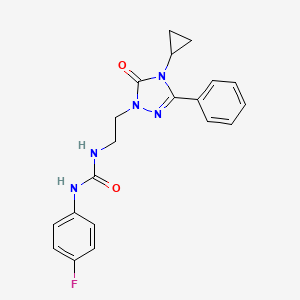
1-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, a urea derivative, has been a subject of scientific research due to its unique structure and potential applications in various fields, excluding drug use and dosage, and side effects. Its synthesis and analysis provide insights into its chemical behavior, physical characteristics, and potential for further applications.
Synthesis Analysis
The synthesis of urea derivatives often involves reactions that yield high purity compounds through environmentally friendly and cost-effective methods. For instance, the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement demonstrates a method for synthesizing ureas from carboxylic acids, offering good yields without racemization under milder conditions (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of urea derivatives, including the compound , can be elucidated using X-ray diffraction techniques, complemented by IR, 1H NMR, and 13C NMR characterization. For example, the study on 4-Amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazole-1-yl-acetic acid ethyl ester by Şahin et al. (2014) provides insights into the molecular structure through N H⋯N hydrogen bonds forming a two-dimensional framework (Şahin et al., 2014).
Chemical Reactions and Properties
The compound's reactivity and chemical properties can be inferred from similar urea derivatives. For example, the synthesis of substituted oxazaphosphorinyl urea derivatives indicates their potential insecticidal and antimicrobial activity, suggesting the compound's possible interactions and reactions with various biological and chemical agents (Kiran et al., 2005).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Studies on similar compounds, like the characterization of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, provide valuable insights into these properties through density functional theory (DFT) calculations and spectral techniques (Koparır et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming new compounds through reactions like cyclization or condensation, are essential for comprehending the compound's versatility. For instance, the cyclization of 1-Aryl-1-nitroso-3-(2-pyridylmethyl)ureas to 2-Aryl-5-(2-pyridyl)-2,4-dihydro-1,2,4-triazol-3-ones showcases the chemical transformations these compounds can undergo (Kamiya et al., 1990).
properties
IUPAC Name |
1-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c21-15-6-8-16(9-7-15)23-19(27)22-12-13-25-20(28)26(17-10-11-17)18(24-25)14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCINEKVMNNVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2493903.png)

![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2493908.png)
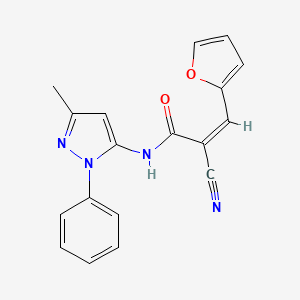
![Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester](/img/structure/B2493910.png)

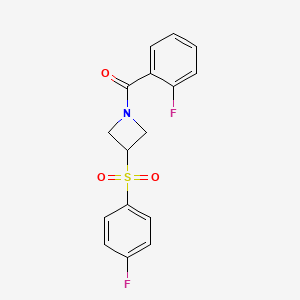
![N-(tert-butyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2493915.png)
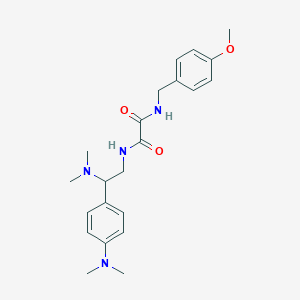
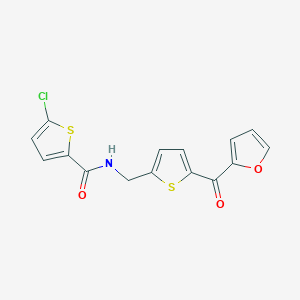
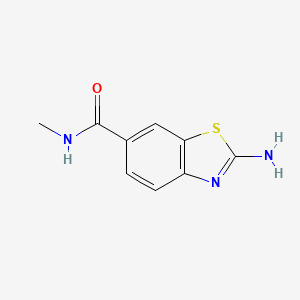

![3,4,5-triethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2493925.png)
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2493926.png)